molecular formula C22H25NO3 B3037623 [(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate CAS No. 50656-88-7

[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate

Cat. No.: B3037623
CAS No.: 50656-88-7
M. Wt: 351.4 g/mol
InChI Key: GCUXPQRWLZDZQJ-NXNFSMPISA-N
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Description

This compound belongs to the tropane alkaloid class, characterized by an 8-azabicyclo[3.2.1]octane core with a benzyl group at position 2, a hydroxyl group at position 3, and a benzoate ester at position 4. The stereochemistry (1S,2R,3S,5S,6R) is critical for its biological activity, as variations in configuration can drastically alter pharmacological properties.

Properties

IUPAC Name

[(1S,2R,3S,5S,6R)-2-benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-23-18-14-21(26-22(25)16-10-6-3-7-11-16)19(23)13-20(24)17(18)12-15-8-4-2-5-9-15/h2-11,17-21,24H,12-14H2,1H3/t17-,18+,19+,20+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXPQRWLZDZQJ-NXNFSMPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C(C1CC2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@@H]([C@@H]([C@@H]1C[C@H]2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate is a bicyclic organic molecule with potential pharmacological applications. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and the compound's interaction with biological systems.

Chemical Structure and Properties

The compound features a complex bicyclic structure characterized by a benzyl substituent and hydroxy groups that influence its reactivity and biological interactions. The stereochemistry plays a crucial role in determining the compound's biological activity.

Structural Representation

FeatureDescription
Molecular FormulaC₁₈H₁₉N₃O₃
CAS Number50656-88-7
Bicyclic Framework8-Azabicyclo[3.2.1]octane
SubstituentsBenzyl and hydroxy groups

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

Antimicrobial Activity

Preliminary studies suggest that derivatives of bicyclic compounds exhibit antimicrobial properties. Research indicates that this compound may possess similar effects against certain bacterial strains .

Central Nervous System (CNS) Activity

The structural features of this compound indicate potential interactions with CNS receptors. Studies have shown that certain analogs can modulate neurotransmitter systems, suggesting that this compound may have neuroactive properties .

Opioid Receptor Interaction

Further investigations into the structure-activity relationship revealed that modifications to the compound can enhance its selectivity for kappa opioid receptors. This aspect is crucial for developing therapeutic agents targeting pain management and addiction .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Kappa Opioid Receptor Antagonists : A study focused on the SAR of 8-azabicyclo[3.2.1]octan derivatives showed promising results in developing selective kappa opioid receptor antagonists with potential therapeutic applications in treating addiction .
  • Antimicrobial Testing : In vitro assays demonstrated that specific derivatives of the bicyclic structure exhibited significant antimicrobial activity against various pathogens .
  • CNS Interaction Studies : Research utilizing computer-aided drug design predicted interactions with CNS receptors, further supporting the potential neuroactive effects of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Substituents (Positions) Biological Activity/Notes Reference
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate C₂₃H₂₅NO₄ 2-Benzyl, 3-OH, 6-benzoate Hypothesized anticholinergic activity; benzoate ester may enhance lipophilicity Target
(1S,3S,5R,6S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate C₁₀H₁₇NO₃ 3-OH, 6-acetate Lower molecular weight; acetate group may reduce metabolic stability compared to benzoate
Anisodamine (6-Hydroxyhyoscyamine) C₁₇H₂₃NO₄ 3-OH, 6-(3-hydroxy-2-phenylpropanoate) Clinically used anticholinergic; hydroxyl group improves solubility
(−)-Cocaine hydrochloride C₁₇H₂₂ClNO₄ 2-carbomethoxy, 3-benzoyloxy Potent CNS stimulant; methyl ester and benzoyloxy groups critical for receptor binding
[(1S,3S,5R,6R,7R)-6-hydroxy-8-methyl-7-(2-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] 2-methylbut-2-enoate C₁₈H₂₇NO₅ 6-OH, 7-(2-methylbut-2-enoyloxy) Branched ester groups may alter pharmacokinetics (e.g., prolonged half-life)

Key Research Findings

  • Receptor Binding: Cocaine’s benzoyloxy group at position 3 is essential for serotonin-norepinephrine-dopamine reuptake inhibition, suggesting the target compound’s benzoate at position 6 may target distinct pathways .
  • Metabolic Stability : Acetate esters (e.g., ) are prone to hydrolysis compared to benzoates, which are more resistant to esterase activity .
  • Toxicity Profile : Benzyl-substituted tropanes (e.g., ) show reduced neurotoxicity compared to cocaine derivatives, implying a safer therapeutic window for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate

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